1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear hydrocarbons.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cyclohexyl ring.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Coupling of the Cyclohexyl and Pyrazole Rings: The final step involves coupling the methoxycyclohexyl ring with the pyrazole ring through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexylamine.
Substitution: Formation of cyclohexyl halides or cyclohexylamines.
Scientific Research Applications
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-1H-pyrazol-3-amine: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-(3-Methoxypropyl)-1H-pyrazol-3-amine: Similar structure but with a propyl chain instead of a cyclohexyl ring.
Uniqueness
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(3-methoxycyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-9-4-2-3-8(7-9)13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
UONVJBTXFAISFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)N2C=CC(=N2)N |
Origin of Product |
United States |
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